[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanol
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Overview
Description
[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanol is a heterocyclic compound with a molecular weight of 13817 g/mol It is characterized by a fused bicyclic structure consisting of a pyrrole ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanol typically involves the construction of the pyrrolo[1,2-a]imidazole core followed by the introduction of the methanol group. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the fused bicyclic structure. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired regioselectivity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanol include:
Imidazole derivatives: These compounds share the imidazole ring structure and exhibit similar chemical properties.
Pyrrole derivatives: Compounds with a pyrrole ring structure that may have similar reactivity and applications.
Uniqueness
This compound is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[(5R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-5-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-5-6-1-2-7-8-3-4-9(6)7/h3-4,6,10H,1-2,5H2/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRFCMKWUJAVNV-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CN2C1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NC=CN2[C@H]1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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